6-Fluoroquinazoline-2,4-diamine

Vue d'ensemble

Description

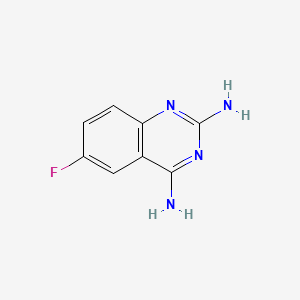

6-Fluoroquinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound known for its significant biological activities. The molecular formula of this compound is C8H7FN4, and it has a molecular weight of 178.17 g/mol .

Applications De Recherche Scientifique

6-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

6-Fluoroquinazoline-2,4-diamine, also known as DCR 137, has been identified as a potential small-molecule inhibitor against Chikungunya and Ross River Viruses . These viruses are serious zoonotic threats responsible for significant morbidity, causing diseases such as arthritis or encephalitis .

Mode of Action

The compound was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication in a cell-based screening assay . It demonstrated greater protection compared to the existing drug, ribavirin, against CHIKV . The compound interacts with its targets, reducing the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .

Biochemical Pathways

It is known that the compound reduces chikv plaque-forming units by several log units and also reduces chikv-e2 protein levels in a dose-dependent manner . This suggests that it may interfere with the viral replication process.

Pharmacokinetics

The compound’s effectiveness against chikv suggests that it has sufficient bioavailability to exert its antiviral effects .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the cytopathic effect and immunofluorescence of infected cells, a decrease in CHIKV plaque-forming units, and a reduction in CHIKV-E2 protein levels . These effects are all indicative of a decrease in viral replication.

Analyse Biochimique

Biochemical Properties

It has been found to be a potent inhibitor of Chikungunya virus replication, suggesting that it interacts with enzymes, proteins, or other biomolecules involved in the virus’s life cycle .

Cellular Effects

In cellular assays, 6-Fluoroquinazoline-2,4-diamine has demonstrated significant antiviral activity. It reduces the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its potent antiviral activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of 6-Fluoroquinazoline-2,4-diamine can be achieved through various methods. One common synthetic route involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions to form the quinazoline ring . Another method includes the use of microwave-assisted reactions, which have been shown to enhance the yield and reduce reaction times . Industrial production methods often employ metal-catalyzed reactions and phase-transfer catalysis to optimize the synthesis process .

Analyse Des Réactions Chimiques

6-Fluoroquinazoline-2,4-diamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the quinazoline ring are replaced by various nucleophiles under basic conditions

Comparaison Avec Des Composés Similaires

6-Fluoroquinazoline-2,4-diamine can be compared with other quinazoline derivatives such as:

2,4-Diaminoquinazoline: Similar in structure but lacks the fluorine atom, which may affect its biological activity.

4-Aminoquinazoline: Known for its anti-inflammatory properties, but with different substitution patterns on the quinazoline ring.

N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: Demonstrates vasorelaxant effects, highlighting the diverse biological activities of quinazoline derivatives.

The presence of the fluorine atom in this compound often enhances its biological activity and stability, making it a unique and valuable compound in medicinal chemistry .

Activité Biologique

6-Fluoroquinazoline-2,4-diamine, also known as DCR 137, is a significant compound in the quinazoline family, characterized by its potent biological activities, particularly against viral infections and potential anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7FN4

- Molecular Weight : 178.17 g/mol

- Structure : The compound features a fluorine atom at the 6-position and amino groups at the 2 and 4 positions of the quinazoline ring.

This compound has been identified primarily as an inhibitor of the chikungunya virus (CHIKV) replication. Its mechanism involves:

- Inhibition of Viral Replication : The compound significantly reduces CHIKV plaque-forming units in a dose-dependent manner, indicating its effectiveness in inhibiting viral replication at various stages of the viral life cycle.

- Reduction of Cytopathic Effects : It decreases the cytopathic effect and immunofluorescence in infected cells, showcasing its potential as an antiviral agent .

- Bioavailability : The compound exhibits sufficient bioavailability to exert its antiviral effects effectively.

Biological Activity Overview

Research has shown that this compound possesses various biological activities:

- Antiviral Activity : Primarily against CHIKV and Ross River virus (RRV), outperforming traditional antiviral agents like ribavirin .

- Potential Anticancer Properties : Although primarily studied for its antiviral effects, there are indications that it may also have applications in cancer treatment due to its structural similarities to other anticancer agents .

Antiviral Efficacy

A study conducted using cell-based screening revealed that DCR 137 was the most potent inhibitor of CHIKV replication among tested compounds. The results indicated:

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| DCR 137 | < 1 | Highly effective against CHIKV |

| Ribavirin | > 10 | Less effective compared to DCR 137 |

This data suggests that DCR 137 could serve as a promising candidate for further development as an antiviral drug .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline core can significantly impact biological activity. For instance:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,4-Diaminoquinazoline | C8H8N4 | Anticancer properties |

| 5-Fluoroquinazoline-2,4-diamine | C8H7FN4 | Different antiviral profile |

| This compound | C8H7FN4 | Potent CHIKV inhibitor |

The presence of fluorine at the 6-position enhances biological activity and stability compared to other derivatives .

Propriétés

IUPAC Name |

6-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEFVGSUKKCJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152505 | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-77-9 | |

| Record name | 6-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.